Structural Differentiation of Tirofiban Impurity 9 from N-Oxide Degradation Impurities
Tirofiban Impurity 9 is a process-related impurity formed during API synthesis, distinguished structurally from the major oxidative degradation impurity (Impurity-B) identified in aqueous injection formulations. Impurity-B is characterized as an N-oxide derivative with an [M+H]+ mass of 455.1, whereas Impurity 9 exhibits a molecular mass of 320.43 and lacks the N-oxide functionality [1]. This structural distinction has direct analytical consequences: Impurity 9 elutes at a different retention time than the oxidative degradation product under validated UPLC conditions, necessitating the use of the specific impurity reference standard for accurate peak assignment in stability-indicating methods .
| Evidence Dimension | Molecular mass and structural class |
|---|---|
| Target Compound Data | MW 320.43; (S)-2-Amino-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid (process-related, de-sulfonylated core) |
| Comparator Or Baseline | Impurity-B: N-oxide derivative; [M+H]+ 455.1 (oxidative degradation impurity in aqueous injection) |
| Quantified Difference | Mass difference: 134.7 Da; structural class difference: process impurity versus oxidative degradation product |
| Conditions | UPLC-PDA/QDa analysis of Tirofiban aqueous injection (5 mg/100 mL) using ACQUITY HSS T3 column (100 × 2.1 mm, 1.7 μm) at 30°C, detection at 227 nm |
Why This Matters
This distinction determines whether the impurity reference standard is appropriate for monitoring synthetic process control (Impurity 9) versus formulation stability (Impurity-B), directly impacting method fitness for purpose in ANDA submissions.
- [1] Kumar A, et al. Assay of tirofiban and identification of oxidative impurity in aqueous injection by using UPLC-PDA/QDa detectors. Ann Pharm Fr. 2021;79(6):652-663. Impurity-B [M+H]+ 455.1 identified as N-oxide derivative. View Source
